5-amino-N-methylpyridine-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

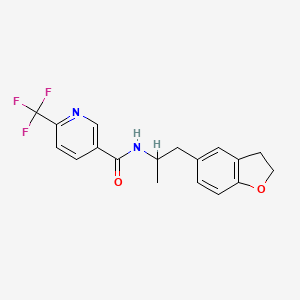

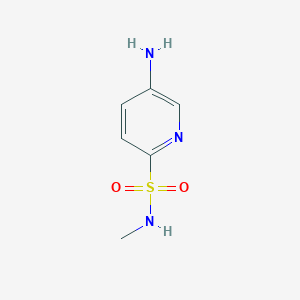

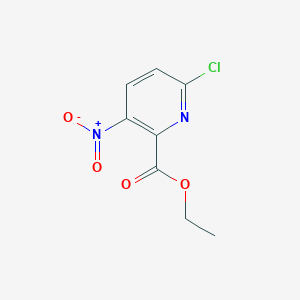

5-amino-N-methylpyridine-2-sulfonamide is a chemical compound with the CAS Number: 1552278-96-2 . It has a molecular weight of 187.22 and its IUPAC name is 5-amino-N-methylpyridine-2-sulfonamide .

Molecular Structure Analysis

The InChI code for 5-amino-N-methylpyridine-2-sulfonamide is 1S/C6H9N3O2S/c1-8-12(10,11)6-3-2-5(7)4-9-6/h2-4,8H,7H2,1H3 . This indicates that the molecule contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-amino-N-methylpyridine-2-sulfonamide include a molecular weight of 187.22 .Aplicaciones Científicas De Investigación

Broad Specificity Antibody Development for Antibiotic Detection

Research led by Adrián et al. (2009) has demonstrated the generation of broad specificity antibodies for sulfonamide antibiotics, developing a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples. This assay achieved selectivity against common aminobenzenesulfonylamino moieties, demonstrating the potential of 5-amino-N-methylpyridine-2-sulfonamide derivatives in improving food safety through the detection of sulfonamide antibiotics in the veterinary field Adrián et al., 2009.

Novel Electrochemical Biosensors for Food Safety

El Alami El Hassani et al. (2017) reported the synthesis and characterization of a novel electrochemical biosensor for the efficient detection of sulfapyridine, a sulfonamide antibiotic. This biosensor, based on gold microelectrodes modified with magnetic nanoparticles, highlights the relevance of 5-amino-N-methylpyridine-2-sulfonamide derivatives in constructing sensitive, specific, and low-cost systems for food industry applications, particularly in honey analysis El Alami El Hassani et al., 2017.

Synthesis and Complexation for Pharmaceutical Applications

Orie et al. (2021) explored the synthesis and complexation of monotosylated 4-aminopyridine, related to 5-amino-N-methylpyridine-2-sulfonamide, with nickel (II) and iron (II) ions. This research sheds light on the potential of such compounds to increase the biological and catalytic potential in pharmaceutical and chemical industries, demonstrating the structural and functional versatility of sulfonamide derivatives Orie et al., 2021.

Anticancer and Antiviral Potential

Scozzafava et al. (2003) reviewed sulfonamides, including structures related to 5-amino-N-methylpyridine-2-sulfonamide, as important drugs with various pharmacological activities. They highlighted the significant antitumor and antiviral activities of structurally novel sulfonamide derivatives, suggesting the potential for designing more potent inhibitors with applications as antitumor and antiviral agents Scozzafava et al., 2003.

Environmental Degradation of Sulfonamides

Research by Reis et al. (2014) on the biodegradation of sulfamethoxazole and other sulfonamides by Achromobacter denitrificans PR1 highlights the environmental relevance of sulfonamide compounds. This study provides insight into the microbial degradation pathways of sulfonamides, suggesting the potential of microbial bioremediation strategies to address the persistence of these antibiotics in the environment Reis et al., 2014.

Propiedades

IUPAC Name |

5-amino-N-methylpyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-8-12(10,11)6-3-2-5(7)4-9-6/h2-4,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPOYLHBOFXZQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=NC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol](/img/structure/B2834988.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone](/img/structure/B2834989.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2834993.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2834995.png)

![3-amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B2834997.png)

![9-cyclopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2835002.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide](/img/structure/B2835004.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2835005.png)